Positional Isomerism: 2-Position Substitution Confers Distinct Physicochemical and Biological Profile Relative to 3- and 4-Isomers
The target compound (2-position substitution) is structurally distinct from the 3-position isomer (CAS 1219980-90-1) and 4-position isomer (CAS 1219982-68-9). While all share the 3,5-dimethylphenoxyethyl moiety, the attachment point on the piperidine ring creates unique spatial arrangements. The 3-isomer has reported biological activities including EP3 receptor antagonism (Ki = 3.16 nM) and PI3Kδ inhibition (IC₅₀ = 102 nM) [1][2], whereas the 4-isomer is described as a selective 5-HT₂A receptor agonist . No such target engagement data are currently available for the 2-isomer, underscoring its distinct and uncharacterized pharmacological profile.
| Evidence Dimension | Positional substitution on piperidine ring |
|---|---|
| Target Compound Data | 2-position substitution |
| Comparator Or Baseline | 3-position isomer (CAS 1219980-90-1) and 4-position isomer (CAS 1219982-68-9) |
| Quantified Difference | 3-position isomer: EP3 Ki = 3.16 nM, PI3Kδ IC₅₀ = 102 nM; 4-position isomer: 5-HT₂A agonist; 2-position isomer: no reported activity |
| Conditions | In vitro biochemical and cellular assays (BindingDB data) |
Why This Matters
This structural differentiation is critical for SAR studies and target identification; substitution of the 2-isomer with a 3- or 4-isomer would yield a different chemical entity with potentially divergent biological outcomes.
- [1] BindingDB. (2013). BDBM50384444 (CHEMBL2035510): Ki = 3.16 nM for rat EP3 receptor antagonism. Retrieved from https://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50394893 (CHEMBL2165502): IC₅₀ = 102 nM for human PI3Kδ-mediated AKT phosphorylation. Retrieved from https://ww.w.bindingdb.org View Source
